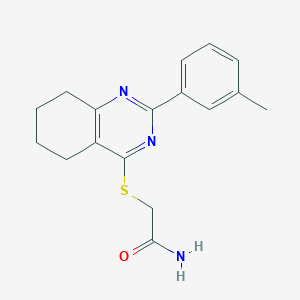
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory and digestive systems, leading to chronic respiratory infections and digestive problems. CFTRinh-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that is defective in CF patients.
Mecanismo De Acción
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide acts as a potent and selective inhibitor of CFTR. It binds to the regulatory domain of CFTR and stabilizes the closed state of the channel, preventing it from opening and allowing chloride ions to pass through. N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide also inhibits the activity of CaCC by blocking the calcium-activated chloride current.
Biochemical and Physiological Effects
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to improve the function of CFTR in vitro and in vivo. It has been shown to increase the chloride current in CFTR-expressing cells and to reduce the viscosity of airway surface liquid in CF mouse models. N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to reduce the activity of CaCC in CF cells, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is a potent and selective inhibitor of CFTR and CaCC, making it a valuable research tool for studying the function of these channels. However, it is important to note that N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is not a specific inhibitor of CFTR, as it has been shown to inhibit other ion channels as well. In addition, N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide. One area of focus is the development of more potent and selective inhibitors of CFTR and CaCC. Another area of focus is the development of combination therapies that target multiple ion channels involved in CF pathogenesis. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in CF patients.
Métodos De Síntesis
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-methylpyridine-3-amine with trifluoromethanesulfonic anhydride to form N-(2-chloro-5-methylpyridin-3-yl)-trifluoromethanesulfonamide. The second step involves the reaction of the intermediate product with methyl magnesium bromide to form N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its potential therapeutic applications in CF. It has been shown to improve the function of the CFTR protein, which is defective in CF patients. N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to inhibit the activity of the calcium-activated chloride channel (CaCC), which is upregulated in CF patients. In addition to its potential therapeutic applications, N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been used as a research tool to study the function of CFTR and CaCC.
Propiedades
IUPAC Name |
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c1-4-2-5(6(8)12-3-4)13-16(14,15)7(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZNLCJWALJEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)


![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)








![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)
